tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1041026-71-4) is a highly crystalline, mono-protected spirocyclic diamine salt widely utilized as a premium piperazine bioisostere in medicinal chemistry. By presenting a rigid, three-dimensional spirocyclic core, it offers distinct spatial projections and improved metabolic stability compared to flat, saturated heterocycles. The oxalate salt formulation specifically resolves the severe handling and hygroscopicity issues associated with the free base, providing a stable, free-flowing powder that ensures precise stoichiometric accuracy for automated library synthesis and industrial scale-up [1].
Substituting this specific oxalate salt with generic alternatives introduces critical process and performance failures. Attempting to use the free base (CAS 511272-53-8) results in handling difficulties, as it is a hygroscopic oil or waxy solid that absorbs atmospheric moisture, leading to weighing errors and failed stoichiometries in sensitive cross-coupling reactions. Conversely, utilizing unprotected 2,6-diazaspiro[3.3]heptane eliminates the orthogonal protection strategy, yielding intractable statistical mixtures of mono- and bis-alkylated products. Finally, substituting with a classical mono-Boc-piperazine fails to provide the required three-dimensional vector projection and metabolic stability necessary to overcome off-target toxicities in advanced drug design [1].
The free base of 2-Boc-2,6-diazaspiro[3.3]heptane is notoriously difficult to handle, presenting as a hygroscopic oil or low-melting waxy solid that absorbs atmospheric moisture, leading to variable stoichiometry. In contrast, the oxalate salt (CAS 1041026-71-4) is a highly crystalline, free-flowing powder that maintains strict stoichiometric fidelity under standard laboratory conditions [1]. This thermal and atmospheric stability eliminates the need for inert-atmosphere glovebox handling during weighing, ensuring reproducible yields in parallel medicinal chemistry.
| Evidence Dimension | Handling stability and physical state |
| Target Compound Data | Highly crystalline, stable, free-flowing solid (oxalate salt) |
| Comparator Or Baseline | Hygroscopic oil / waxy solid prone to degradation (free base) |
| Quantified Difference | Enables precise stoichiometric weighing with zero inert-gas overhead |
| Conditions | Standard ambient laboratory temperature and humidity |
Accurate stoichiometry is critical for yield reproducibility in automated parallel synthesis and scale-up cross-coupling reactions.
2,6-Diazaspiro[3.3]heptane is widely procured as a premium 3D bioisostere for the flat piperazine ring. By projecting substituents across a rigid, non-planar spirocyclic core, it alters the spatial vector and decreases conformational flexibility. When the piperazine ring in the PARP inhibitor olaparib was replaced with a 2,6-diazaspiro[3.3]heptane core, the resulting analog demonstrated significantly improved target selectivity and reduced off-mechanism cytotoxicity, specifically lowering non-removable DNA lesion formation [1].
| Evidence Dimension | Off-target cytotoxicity and target selectivity |
| Target Compound Data | 2,6-diazaspiro[3.3]heptane core (high selectivity, reduced DNA damage) |
| Comparator Or Baseline | Piperazine core (standard olaparib framework) |
| Quantified Difference | Significant reduction in off-mechanism cytotoxicity while maintaining nanomolar target binding |
| Conditions | In vitro PARP-1 binding and cellular cytotoxicity assays |
Procuring this spirocyclic building block allows medicinal chemists to escape 'flatland,' directly improving the safety and selectivity profiles of lead compounds.
Utilizing the pre-installed mono-Boc protected oxalate salt guarantees complete regiocontrol during the initial N-alkylation, acylation, or Buchwald-Hartwig amination steps. Attempting these reactions on the unprotected 2,6-diazaspiro[3.3]heptane baseline results in complex statistical mixtures of unreacted, mono-substituted, and bis-substituted products, drastically reducing the yield of the desired asymmetric intermediate [1]. The orthogonal Boc group can subsequently be removed quantitatively using standard acidic conditions (e.g., TFA or HCl) to allow secondary functionalization.
| Evidence Dimension | Regioselectivity and mono-functionalization yield |
| Target Compound Data | 100% regiocontrol for mono-substitution (due to Boc protection) |
| Comparator Or Baseline | Statistical mixture (often <50% mono-product) using unprotected diamine |
| Quantified Difference | Elimination of bis-alkylation byproducts and complex chromatographic separations |
| Conditions | Standard N-alkylation or cross-coupling conditions |
Pre-differentiated diamines eliminate wasteful protection/deprotection steps, maximizing throughput and yield in high-throughput medicinal chemistry libraries.
The crystalline oxalate salt allows for precise robotic weighing and dispensing, making it the ideal precursor for generating parallel libraries of piperazine bioisosteres without the handling errors associated with viscous free-base oils [1].
Procured specifically to replace metabolically vulnerable or off-target-prone piperazine rings in lead compounds, escaping 'flatland' to improve target selectivity and pharmacokinetic profiles, as demonstrated in next-generation PARP inhibitors [2].
The orthogonal mono-Boc protection allows sequential, regioselective functionalization (e.g., cross-coupling on one nitrogen, followed by Boc deprotection and acylation on the other), essential for synthesizing complex bifunctional spiro-drugs without bis-alkylation byproducts [3].